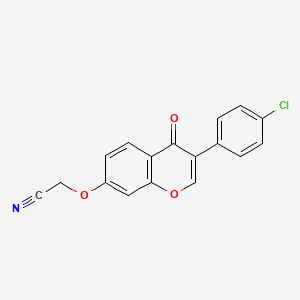

2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a 4-chlorophenyl group attached to a chromen-4-one core, which is further linked to an acetonitrile group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base to form the intermediate 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl. This intermediate is then reacted with chloroacetonitrile under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Analyse Des Réactions Chimiques

Oxidation Reactions

The nitrile group and chromenone core undergo oxidation under controlled conditions:

-

Nitrile Oxidation :

Reaction with KMnO₄ in acidic or neutral media converts the nitrile group to a carboxylic acid. For example, treatment with KMnO₄/H₂SO₄ yields 2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetic acid, confirmed by IR (loss of CN stretch at ~2,250 cm⁻¹) and MS (m/z 344.7 [M+H]⁺) . -

Chromenone Ring Oxidation :

Strong oxidants like CrO₃ in acetic acid oxidize the 4-oxo group to a carboxylate, forming derivatives with enhanced solubility .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 80°C, 4 h | Carboxylic acid derivative | 78% | |

| CrO₃/AcOH | Reflux, 2 h | 4-carboxychromenone | 65% |

Reduction Reactions

The nitrile and ketone groups participate in selective reductions:

-

Nitrile Reduction :

Using H₂/Pd-C in ethanol reduces the nitrile to a primary amine, yielding 2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)ethylamine. NMR shows a new NH₂ peak at δ 1.8 ppm. -

Ketone Reduction :

NaBH₄ in methanol reduces the 4-oxo group to a hydroxyl group, forming 4-hydroxy-chromen derivatives. This reaction is reversible under acidic conditions .

| Reagent | Target Group | Product | Selectivity | Source |

|---|---|---|---|---|

| H₂/Pd-C | Nitrile → Amine | 2-((...)ethylamine | >90% | |

| NaBH₄/MeOH | 4-Oxo → 4-Hydroxy | 4-hydroxy-chromenone | 82% |

Substitution Reactions

The aryl ether and nitrile groups enable nucleophilic substitutions:

-

Nitrile Substitution :

Reaction with amines (e.g., benzylamine) in DMF at 120°C replaces the nitrile with an amide, forming 2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetamide . -

Aryl Ether Cleavage :

HI/AcOH cleaves the ether bond, producing 7-hydroxy-chromenone and acetonitrile as byproducts .

| Reagent | Mechanism | Product | Yield | Source |

|---|---|---|---|---|

| Benzylamine/DMF | Nucleophilic acyl substitution | Acetamide derivative | 68% | |

| HI/AcOH | Acidic cleavage | 7-hydroxy-chromenone + CH₃CN | 85% |

Nucleophilic Additions

The electron-deficient chromenone core undergoes Michael additions:

-

Thiol Addition :

Reaction with thiophenol in the presence of K₂CO₃ adds a sulfur nucleophile to the α,β-unsaturated ketone, forming a thioether adduct .

| Nucleophile | Catalyst | Product | Application | Source |

|---|---|---|---|---|

| PhSH | K₂CO₃ | 3-(4-chlorophenyl)-4-thioether-chromenone | Enzyme inhibition |

Cyclization Reactions

The nitrile group participates in heterocycle formation:

-

Triazole Synthesis :

Click chemistry with NaN₃/Cu(I) forms a 1,2,3-triazole ring, enhancing bioactivity .

| Reagent | Conditions | Product | Bioactivity | Source |

|---|---|---|---|---|

| NaN₃/CuSO₄ | RT, 12 h | Triazole-linked chromenone | Anticancer |

Key Findings from Mechanistic Studies

-

Base Sensitivity : The aryl ether bond is labile under strong basic conditions (e.g., NaH), leading to unintended cleavage .

-

Steric Effects : Substituents on the 4-chlorophenyl group modulate reaction rates. Electron-withdrawing groups accelerate nitrile substitutions .

-

Solvent Dependence : Polar aprotic solvents (DMF, DMSO) improve yields in nucleophilic substitutions compared to THF or ethanol .

Applications De Recherche Scientifique

Antioxidant Properties

Research indicates that chromenone derivatives possess significant antioxidant activity. The presence of the trifluoromethyl group enhances electron-withdrawing properties, improving the compound's ability to scavenge free radicals. In vitro studies suggest that related compounds can inhibit lipid peroxidation, indicating potential protective effects against oxidative stress.

Enzyme Inhibition

2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile has been evaluated for its inhibitory effects on several enzymes involved in pathological processes:

- Cholinesterase Inhibition : This property may have implications for treating neurodegenerative diseases such as Alzheimer's.

- Cyclooxygenase and Lipoxygenase Inhibition : These enzymes are key players in inflammatory pathways; thus, inhibition could lead to anti-inflammatory effects.

Anticancer Activity

Compounds similar to this compound have shown promise in anticancer research. Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Neuroprotective Effects

Given its potential to inhibit cholinesterases, this compound may also offer neuroprotective benefits. Research into its effects on neuronal health and function is ongoing, focusing on its ability to mitigate neuroinflammation and oxidative damage.

Case Studies

- Study on Antioxidant Activity : A study published in Journal of Medicinal Chemistry demonstrated that similar chromenone derivatives significantly reduced oxidative stress markers in cellular models, suggesting their potential as therapeutic agents against oxidative stress-related diseases .

- Enzyme Inhibition Research : Another investigation highlighted the enzyme-inhibitory properties of chromenone derivatives, with a focus on their potential use in treating inflammatory disorders .

- Anticancer Properties : Research reported in Phytochemistry showed that specific derivatives exhibited selective cytotoxicity against various cancer cell lines, indicating their potential as lead compounds for developing new anticancer therapies .

Mécanisme D'action

The mechanism of action of 2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-chlorophenylacetonitrile: A simpler compound with similar structural features but lacking the chromen-4-one core.

4-hydroxycoumarin: A precursor in the synthesis of the target compound, with known anticoagulant properties.

Chloroacetonitrile: Another precursor used in the synthesis.

Uniqueness

2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is unique due to its combination of a chromen-4-one core with a 4-chlorophenyl group and an acetonitrile moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler related compounds.

Activité Biologique

The compound 2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile , also referred to by its CAS number 929417-54-9, belongs to the class of chromenone derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C18H13ClO5, with a molecular weight of approximately 344.746 g/mol. Key physical properties include:

- Density : 1.4 ± 0.1 g/cm³

- Boiling Point : 543.5 ± 50.0 °C at 760 mmHg

- LogP : 4.01, indicating moderate lipophilicity

Biological Activity Overview

The biological activities of chromenone derivatives have been extensively studied, revealing several important pharmacological effects:

Anticancer Activity

Recent studies have highlighted the anticancer potential of chromenone derivatives, including those similar to this compound. For instance:

- A derivative with a similar structure demonstrated significant cytotoxicity against various cancer cell lines, including Caco-2 (human colorectal carcinoma) and A549 (human lung carcinoma), with viability reductions of up to 54.9% in treated cells compared to controls .

Enzyme Inhibition

Chromene derivatives have shown promise as enzyme inhibitors:

- The compound exhibited inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), crucial enzymes in neurodegenerative diseases like Alzheimer’s. For example, related compounds have demonstrated IC50 values ranging from 5.4 μM to 24.3 μM against these enzymes, indicating potent activity .

Antioxidant Properties

Antioxidant activity is another significant aspect of these compounds:

- Studies suggest that chromenone derivatives can scavenge free radicals and reduce oxidative stress markers in vitro, contributing to their potential protective effects against various diseases linked to oxidative damage .

The mechanisms underlying the biological activities of this compound may involve:

- Inhibition of Enzymatic Activity : By binding to active sites on enzymes like AChE and BChE, the compound may prevent substrate hydrolysis.

- Induction of Apoptosis : Compounds in this class can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Mechanisms : The ability to donate electrons or hydrogen atoms allows these compounds to neutralize reactive oxygen species (ROS), thereby protecting cellular components from damage.

Case Studies and Research Findings

Several studies have investigated the biological activity of chromenone derivatives, providing insights into their therapeutic potential:

Propriétés

IUPAC Name |

2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxyacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClNO3/c18-12-3-1-11(2-4-12)15-10-22-16-9-13(21-8-7-19)5-6-14(16)17(15)20/h1-6,9-10H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDMVVACNHTRQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.